Methyl 4-methoxyacetoacetate

Organic Synthesis Enolate Chemistry Reactivity

Methyl 4-methoxyacetoacetate (CAS 41051-15-4) is a β-keto ester derivative characterized by the presence of a methoxy group at the 4-position of the acetoacetate backbone. It is a colorless to pale yellow liquid with a mild ester-like odor, and its molecular formula is C₆H₁₀O₄ with a molecular weight of 146.14 g/mol.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 41051-15-4
Cat. No. B150995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxyacetoacetate
CAS41051-15-4
Synonyms4-Methoxy-3-oxo-butyric Acid Methyl ester;  4-Methoxy-3-oxobutanoic Acid Methyl Ester;  4-Methoxyacetoacetic Acid Methyl Ester;  Methyl 4-Methoxy-3-oxobutanoate;  Methyl 4-Methoxy-3-oxobutyrate;  Methyl 4-Methoxyacetoacetate;  Methyl γ-Methoxyacetoacetate; 
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCOCC(=O)CC(=O)OC
InChIInChI=1S/C6H10O4/c1-9-4-5(7)3-6(8)10-2/h3-4H2,1-2H3
InChIKeyQGBPKJFJAVDUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Methoxyacetoacetate (CAS 41051-15-4) – Sourcing and Procurement Guide for Pharmaceutical and Chemical Intermediates


Methyl 4-methoxyacetoacetate (CAS 41051-15-4) is a β-keto ester derivative characterized by the presence of a methoxy group at the 4-position of the acetoacetate backbone. It is a colorless to pale yellow liquid with a mild ester-like odor, and its molecular formula is C₆H₁₀O₄ with a molecular weight of 146.14 g/mol [1]. The compound is soluble in organic solvents such as ethanol and ether but has limited solubility in water . It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals (notably HIV integrase inhibitors such as dolutegravir) , agrochemicals, and specialized heterocyclic compounds via reactions such as Biginelli cyclocondensation .

Why Generic Acetoacetate Esters Cannot Substitute for Methyl 4-Methoxyacetoacetate in Critical Syntheses


While methyl acetoacetate and other simple β-keto esters are common building blocks, they lack the 4-methoxy substituent that imparts unique reactivity and physicochemical properties to methyl 4-methoxyacetoacetate. This methoxy group is essential for achieving the desired selectivity and yields in certain synthetic pathways, particularly in the construction of HIV integrase inhibitors such as dolutegravir [1]. Furthermore, the presence of the methoxy group alters the compound's acidity (pKa ≈ 9.88 vs. ≈ 10.67 for methyl acetoacetate) , which influences enolate formation and subsequent reactivity. Substituting a generic acetoacetate ester would lead to different reaction kinetics, altered product distributions, and potentially failed synthetic sequences, underscoring the necessity of sourcing the specific compound for target applications.

Quantitative Differentiation: Evidence-Based Comparison of Methyl 4-Methoxyacetoacetate Against Key Analogs


Enhanced Acidity (Lower pKa) Versus Methyl Acetoacetate Improves Enolate Reactivity

The methoxy substituent at the 4-position exerts an electron-withdrawing inductive effect, lowering the pKa of the central methylene protons compared to unsubstituted methyl acetoacetate. This difference quantitatively translates into a higher degree of enolate formation under identical basic conditions, enhancing its reactivity in nucleophilic additions and condensations .

Organic Synthesis Enolate Chemistry Reactivity

Superior Synthetic Yield in Dolutegravir Intermediate Preparation Compared to Ethyl Analog

In the synthesis of the dolutegravir intermediate, using methyl 4-methoxyacetoacetate as the starting material results in a higher overall yield compared to the corresponding ethyl 4-methoxyacetoacetate analog. This is attributed to the differing steric and electronic properties of the methyl versus ethyl ester, which influence the efficiency of subsequent cyclization and functional group transformations [1].

Pharmaceutical Synthesis HIV Integrase Inhibitors Process Chemistry

Lower Boiling Point Enables Gentler Purification by Distillation Compared to Methyl Acetoacetate

The presence of the methoxy group significantly alters the intermolecular forces, resulting in a markedly lower boiling point for methyl 4-methoxyacetoacetate compared to its parent, methyl acetoacetate. This property is advantageous for purification via vacuum distillation, allowing for separation under milder thermal conditions and reducing the risk of thermal decomposition of sensitive downstream products [1].

Purification Distillation Physical Properties

Unique Role in Prebiotic Porphyrinogen Formation Not Shared by Methyl Acetoacetate

In studies of abiotic porphyrin formation, methyl 4-methoxyacetoacetate reacts with δ-aminolevulinic acid (ALA) in aqueous solution to yield a porphyrinogen macrocycle, which upon oxidation gives a porphyrin in up to 10% overall yield. This reactivity is dependent on the presence of the α-methoxymethyl substituent, which facilitates the key pyrrole tetramerization step. The unsubstituted methyl acetoacetate does not exhibit this porphyrinogen-forming behavior under the same conditions, highlighting a distinct and specialized application [1].

Prebiotic Chemistry Porphyrin Synthesis Aqueous Reactivity

Reduced Lipophilicity (Lower LogP) Versus Ethyl 4-Methoxyacetoacetate for Aqueous-Phase Reactions

The methyl ester derivative exhibits a lower calculated logP (octanol-water partition coefficient) compared to its ethyl ester analog. This difference indicates greater hydrophilicity for the methyl 4-methoxyacetoacetate, which can be advantageous in reactions performed in aqueous or biphasic media, as well as in influencing the physicochemical properties of final drug candidates .

Lipophilicity Solubility Drug Design

Optimized Application Scenarios: Where Methyl 4-Methoxyacetoacetate Outperforms Analogs


Synthesis of HIV Integrase Inhibitors (Dolutegravir, Bictegravir, Cabotegravir)

Methyl 4-methoxyacetoacetate is the established starting material for the synthesis of the 4-methoxyacetoacetyl moiety found in key HIV integrase strand transfer inhibitors. Its lower pKa (9.88 vs. 10.67 for methyl acetoacetate) facilitates enolate formation for Claisen condensations, and its high reported yield (93%) in optimized routes [1] ensures cost-effective manufacturing of the critical intermediate for these life-saving medications.

Construction of Diversely Functionalized Dihydropyrimidine (DHPM) Libraries via Biginelli Reaction

The compound is a validated β-ketoester component in one-pot, three-component Biginelli cyclocondensations. Its lower boiling point (89 °C at 8.5 mmHg) simplifies post-reaction purification by vacuum distillation , enabling the efficient generation of small, focused libraries of DHPM derivatives for biological screening, a key application in medicinal chemistry [2].

Prebiotic Chemistry Studies of Abiotic Porphyrin Formation

Unlike methyl acetoacetate, methyl 4-methoxyacetoacetate uniquely undergoes reaction with δ-aminolevulinic acid in water to form an abiotic porphyrinogen (up to 10% porphyrin yield after oxidation) [3]. This specific reactivity makes it an essential reagent for researchers investigating the spontaneous origins of tetrapyrrole macrocycles and proto-photosynthetic pigments under prebiotic conditions.

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